2-Phenylpyrrolidine hydrochloride
Overview
Description
2-Phenylpyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13N.ClH. It is a white crystalline powder that is soluble in water and ethanol. This compound is a racemic mixture of two enantiomers, which are mirror images of each other. It has been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects.
Mechanism of Action
Target of Action
2-Phenylpyrrolidine hydrochloride is a type of pyrrolidine alkaloid . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .
Mode of Action
It is known that pyrrolidine alkaloids can exert their effects through various mechanisms depending on their structure and the specific biological target
Biochemical Pathways
Pyrrolidine alkaloids in general have been shown to interact with a variety of biochemical pathways, leading to a wide range of pharmacological effects .
Result of Action
Pyrrolidine alkaloids have been shown to possess a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylpyrrolidine hydrochloride can be synthesized through various methods. One common method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. This method provides a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields . Another method involves the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using readily available starting materials and efficient catalytic processes. The use of stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst provides various pyrrolidines in very good yields .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylpyrrolidine hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include primary amines, diols, and various catalysts such as Cp*Ir and rhodium. Reaction conditions often involve refluxing in solvents like acetone or using mild reaction conditions with good functional-group tolerance .
Major Products Formed: The major products formed from these reactions are typically cyclic amines, including pyrrolidines and piperidines. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
2-Phenylpyrrolidine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its analgesic, anti-inflammatory, and anticonvulsant properties. Additionally, it is used in the development of new drugs and therapeutic agents due to its biological activity.
Comparison with Similar Compounds
2-Phenylpyrrolidine hydrochloride can be compared with other similar compounds such as (S)-2-Phenylpyrrolidine and other pyrrolidine derivatives. These compounds share similar structural features but may differ in their biological activities and applications. For example, (S)-2-Phenylpyrrolidine interacts with the tropomyosin receptor, which is a protein found on the surface of muscle cells . This highlights the uniqueness of this compound in terms of its specific biological activities and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique properties and wide range of applications make it a valuable compound for further study and development.
Properties
IUPAC Name |
2-phenylpyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2-5-9(6-3-1)10-7-4-8-11-10;/h1-3,5-6,10-11H,4,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSABGBFWNYAQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662854 | |
Record name | 2-Phenylpyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56586-12-0 | |
Record name | 2-Phenylpyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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